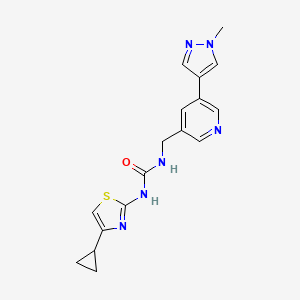
1-(4-cyclopropylthiazol-2-yl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , 1-(4-cyclopropylthiazol-2-yl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea, is a complex molecule that appears to be related to the field of urea derivatives with potential biological activity. Although the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and properties of related urea derivatives, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives has been demonstrated using urea or thiourea as catalysts. Two methods have been introduced, with Method A involving the condensation of pyrazole-4-carboxaldehydes with 2-iminothiazolidin-4-one or 2,4-thiazolidinedione at high temperatures to yield various substituted thiazolidinediones. Method B involves a two-step process where key intermediates are first formed with urea/thiourea and then condensed with other reactants to afford the final products . This information suggests that a similar approach could potentially be used for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of a urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. In the context of the compound , the urea moiety is likely to be central to its structure, connecting a pyrazole-pyridine moiety with a thiazolyl group. The pyrazole and pyridine rings are known for their potential biological activity, and their presence in the molecule could indicate a specific target or mechanism of action .
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can vary widely depending on the substituents attached to the urea moiety. In the case of the compounds synthesized in the provided papers, the reactivity was harnessed to produce compounds with potential inhibitory activity against human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides . This suggests that the compound may also be designed to interact with biological targets through its urea functionality.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, can be influenced by the nature of the substituents. For instance, the solubility in water of the synthesized urea derivatives containing pyrazole and adamantane fragments was found to be in the range of 45-85 µmol/l . These properties are crucial for the pharmacokinetic profile of a compound, affecting its absorption, distribution, metabolism, and excretion (ADME) characteristics.
科学的研究の応用
Synthesis and Chemical Reactivity
Research has focused on synthesizing new heterocyclic compounds containing sulfonamido moieties for use as antibacterial agents, exploring the reactivity of precursors with various active methylene compounds, and studying the synthesis of pyrimidine and thiazine derivatives through reactions with urea, thiourea, and guanidine hydrochloride. These processes are aimed at discovering compounds with high antibacterial activity, showcasing the chemical versatility and potential applications of urea-based compounds in medicinal chemistry and drug development (Azab, Youssef, & El-Bordany, 2013).
Antibacterial Evaluation
The antibacterial evaluation of newly synthesized heterocyclic compounds indicates a concerted effort to identify novel agents capable of combating bacterial infections. The studies involve testing the compounds for their effectiveness against various bacterial strains, highlighting the potential of urea-based compounds in addressing the growing concern of antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial and Anticancer Activities
Further research into the synthesis of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles has been conducted to explore their antimicrobial and anticancer activities. This research underscores the significance of urea-based compounds in the development of new therapeutic agents, with compounds showing promising activity against specific bacterial strains and cancer cell lines, indicating their potential in medical treatment strategies (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).
Conformational Adjustments and Assembly
Studies on conformational adjustments and assembly of urea and thiourea-based compounds have been explored to understand their molecular structures and interactions. These investigations provide insights into the structural dynamics of urea-based compounds and their potential applications in designing molecular assemblies and materials with specific properties (Phukan & Baruah, 2016).
特性
IUPAC Name |
1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-23-9-14(8-20-23)13-4-11(5-18-7-13)6-19-16(24)22-17-21-15(10-25-17)12-2-3-12/h4-5,7-10,12H,2-3,6H2,1H3,(H2,19,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGNUXATDLRMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=NC(=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-cyclopropylthiazol-2-yl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B2553271.png)

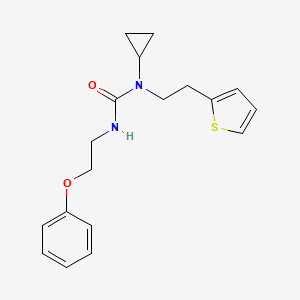
![2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2553275.png)
![1-((2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2553276.png)
![1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2553278.png)
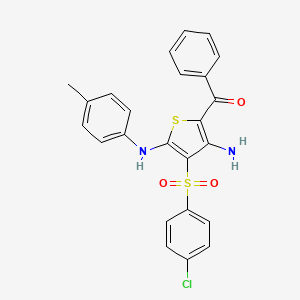

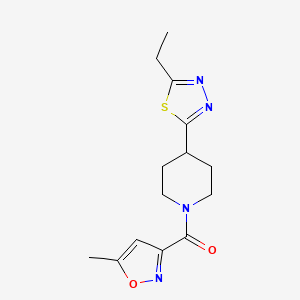
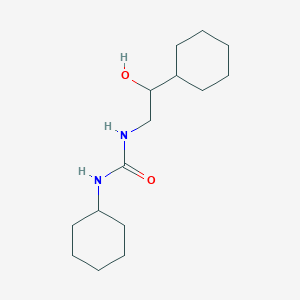
![2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2553287.png)
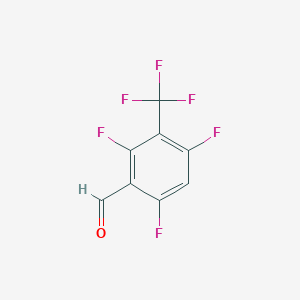
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2553293.png)
